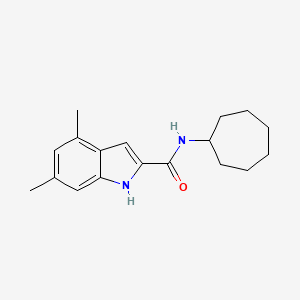
Fmoc-(r)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-®-3-amino-2-(2,3-dichlorobenzyl)propanoic acid is a synthetic compound used primarily in the field of organic chemistry. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. The compound also features a dichlorobenzyl group, which adds to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-amino-2-(2,3-dichlorobenzyl)propanoic acid typically involves multiple steps. One common method includes the protection of the amino group with the Fmoc group, followed by the introduction of the dichlorobenzyl moiety. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. For instance, photochemical benzylic bromination using in situ generated bromine has been reported as an effective method for producing similar compounds . This method allows for high throughput and mass efficiency, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Fmoc-®-3-amino-2-(2,3-dichlorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dichlorobenzyl group to a benzyl group.
Substitution: The dichlorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dichlorobenzyl oxides, while reduction may produce benzyl derivatives.
科学的研究の応用
Fmoc-®-3-amino-2-(2,3-dichlorobenzyl)propanoic acid has several applications in scientific research:
Chemistry: It is used in peptide synthesis as a protected amino acid derivative.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
作用機序
The mechanism of action of Fmoc-®-3-amino-2-(2,3-dichlorobenzyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The dichlorobenzyl group can interact with various enzymes and receptors, influencing their activity and function.
類似化合物との比較
Similar Compounds
- Fmoc-®-3-amino-3-(2,3-dichlorophenyl)propionic acid
- Fmoc-®-3-amino-3-(2-methylphenyl)propionic acid
- Fmoc-®-3-amino-3-(2-bromophenyl)propionic acid
Uniqueness
Fmoc-®-3-amino-2-(2,3-dichlorobenzyl)propanoic acid is unique due to the presence of the dichlorobenzyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective.
特性
分子式 |
C25H21Cl2NO4 |
|---|---|
分子量 |
470.3 g/mol |
IUPAC名 |
(2R)-2-[(2,3-dichlorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H21Cl2NO4/c26-22-11-5-6-15(23(22)27)12-16(24(29)30)13-28-25(31)32-14-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-11,16,21H,12-14H2,(H,28,31)(H,29,30)/t16-/m1/s1 |
InChIキー |
ZANBNMRUVUWFON-MRXNPFEDSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CC4=C(C(=CC=C4)Cl)Cl)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=C(C(=CC=C4)Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-sulfamoylbenzamide](/img/structure/B13993475.png)


![4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline](/img/structure/B13993491.png)
![2,6,10-Trihydroxy-4-methoxybenzo[pqr]tetraphene-5,12-dione](/img/structure/B13993493.png)
![6-chloro-3-[(1E)-2-nitroethenyl]-1H-indole](/img/structure/B13993501.png)




![[4-(Carbamoylamino)phenyl]boronic acid](/img/structure/B13993540.png)

